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Executive Summary
Aldumastat (GLPG1972), a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and

Metalloproteinase with Thrombospondin Motifs 5), emerged from a dedicated discovery

program aimed at developing a disease-modifying osteoarthritis drug (DMOAD). This technical

guide provides a comprehensive overview of the discovery, mechanism of action, preclinical

evaluation, and clinical development of Aldumastat. It is intended to serve as a detailed

resource, incorporating quantitative data, experimental methodologies, and visual

representations of key biological and procedural pathways. Despite promising preclinical and

early clinical results, the Phase 2 ROCCELLA trial ultimately did not meet its primary endpoint,

leading to the discontinuation of its development for osteoarthritis. This document encapsulates

the scientific journey of Aldumastat, offering valuable insights for researchers in the field of

osteoarthritis and metalloproteinase inhibitors.

Introduction: The Rationale for Targeting ADAMTS-5
in Osteoarthritis
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown

of articular cartilage. A key pathological feature of OA is the degradation of aggrecan, a major

proteoglycan responsible for the compressive resistance of cartilage. The ADAMTS (A

Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of enzymes, particularly
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ADAMTS-5 (also known as aggrecanase-2), has been identified as the primary proteinase

responsible for aggrecan degradation in the pathogenesis of OA.[1][2] Genetic knockout of

ADAMTS-5 in mice has been shown to protect against the development of OA in surgical

models of the disease.[1] This strong preclinical validation positioned ADAMTS-5 as a prime

therapeutic target for the development of a DMOAD, a class of drugs with the potential to slow

or halt the structural progression of OA.

Aldumastat (GLPG1972), developed by Galapagos and Servier, was designed as a potent,

selective, and orally bioavailable small molecule inhibitor of ADAMTS-5.[2][3] The goal was to

create a therapeutic agent that could directly inhibit the enzymatic activity responsible for

cartilage degradation, thereby preserving joint structure and function.

Discovery of Aldumastat (GLPG1972)
The discovery of Aldumastat was the result of a systematic drug discovery campaign that

began with a high-throughput screening (HTS) effort to identify novel inhibitors of ADAMTS-5.

High-Throughput Screening and Hit Identification
A fluorescence-based assay was employed to screen a large compound library for inhibitory

activity against recombinant human ADAMTS-5.[4] This initial screening identified a promising

hydantoin chemical series as a starting point for lead optimization.[2]

Lead Optimization
Following the identification of the initial hits, a comprehensive lead optimization program was

initiated. This iterative process involved the synthesis and evaluation of numerous analogs to

improve potency, selectivity, and pharmacokinetic properties. The primary objectives of this

phase were to:

Enhance Potency: Increase the inhibitory activity against ADAMTS-5.

Improve Selectivity: Minimize off-target activity, particularly against other metalloproteinases

like ADAMTS-4 and matrix metalloproteinases (MMPs), to reduce the risk of side effects.

Optimize Pharmacokinetics: Achieve favorable absorption, distribution, metabolism, and

excretion (ADME) properties to ensure adequate drug exposure at the target site following
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oral administration.

This multi-parameter optimization ultimately led to the identification of Aldumastat
(GLPG1972) as a clinical candidate.[5]

Mechanism of Action
Aldumastat exerts its therapeutic effect by directly inhibiting the catalytic activity of ADAMTS-

5.

ADAMTS-5 Signaling and Aggrecan Cleavage
In the osteoarthritic joint, pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor

necrosis factor-alpha (TNF-α) stimulate chondrocytes to produce and activate ADAMTS-5.[3][6]

Once activated, ADAMTS-5 cleaves aggrecan at a specific site within its interglobular domain

(IGD), leading to the release of aggrecan fragments from the cartilage matrix.[6][7] This loss of

aggrecan compromises the structural and functional integrity of the cartilage, a hallmark of OA

progression.

Inhibition by Aldumastat
Aldumastat is a competitive inhibitor that binds to the active site of ADAMTS-5, preventing it

from binding to and cleaving its substrate, aggrecan. By blocking this critical step in the

cartilage degradation cascade, Aldumastat was hypothesized to preserve the cartilage matrix

and slow the progression of osteoarthritis.
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Figure 1: Simplified signaling pathway of ADAMTS-5-mediated cartilage degradation and the
inhibitory action of Aldumastat.

Preclinical Development
Aldumastat underwent extensive preclinical evaluation to assess its potency, selectivity, and

efficacy in various in vitro and in vivo models of osteoarthritis.

In Vitro Potency and Selectivity
Biochemical assays demonstrated that Aldumastat is a potent inhibitor of human and rat

ADAMTS-5.[8][9] Importantly, it exhibited significant selectivity for ADAMTS-5 over other

related proteases, including ADAMTS-4 and various MMPs, suggesting a favorable safety

profile with a reduced likelihood of off-target effects.[8][9]

Enzyme IC50 (nM) Selectivity vs. ADAMTS-5

Human ADAMTS-5 19 -

Rat ADAMTS-5 <23 -

Human ADAMTS-4 156 8-fold

Other MMPs - 60 to >5,000-fold

Data compiled from multiple

sources.[8][9][10]

In Vitro and Ex Vivo Efficacy
The anticatabolic activity of Aldumastat was confirmed in cartilage explant models. In both

mouse and human cartilage explants stimulated with pro-inflammatory cytokines to induce

cartilage degradation, Aldumastat dose-dependently inhibited the release of

glycosaminoglycans (GAGs), a key component of aggrecan.[8][11]
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Model Stimulant Endpoint IC50

Mouse Cartilage

Explant
IL-1α GAG Release <1.5 µM

Human Cartilage

Explant
IL-1β AGNx1 Release <1 µM

Data compiled from

multiple sources.[8][9]

In Vivo Efficacy in Animal Models
The disease-modifying potential of Aldumastat was evaluated in surgically-induced models of

osteoarthritis in rodents, which are considered the gold standard for preclinical DMOAD testing.

Destabilization of the Medial Meniscus (DMM) in Mice: In the DMM mouse model, oral

administration of Aldumastat resulted in a significant reduction in cartilage degradation,

proteoglycan loss, and subchondral bone sclerosis compared to vehicle-treated animals.[7]

[8]

Meniscectomy (MNX) in Rats: Similar protective effects were observed in the MNX rat

model, where Aldumastat treatment led to reduced cartilage damage and preservation of

cartilage structure.[7][8]
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Animal Model Dosage Key Findings

DMM Mouse 30-120 mg/kg b.i.d

- 23-39% reduction in cartilage

structural damage- 23-37%

reduction in proteoglycan loss-

21-36% reduction in

subchondral bone sclerosis

MNX Rat 10-50 mg/kg b.i.d

- 6-23% reduction in OARSI

score- ~27% decrease in

proteoglycan loss- 77-110%

reduction in subchondral bone

sclerosis

Data compiled from multiple

sources.[8][9]

Clinical Development
Based on the promising preclinical data, Aldumastat advanced into clinical development to

evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase 1 Studies
Phase 1 studies in healthy volunteers and osteoarthritis patients demonstrated that

Aldumastat was generally well-tolerated and had a favorable pharmacokinetic profile.[6]

Importantly, these studies also showed a dose-dependent reduction of up to 50-60% in the

serum levels of ARGS-neoepitope, a biomarker of ADAMTS-5-mediated cartilage breakdown,

providing evidence of target engagement in humans.[3][6]

Phase 2 ROCCELLA Trial
The efficacy of Aldumastat as a DMOAD was investigated in the ROCCELLA trial, a large,

randomized, double-blind, placebo-controlled Phase 2 study.[12] The trial enrolled patients with

knee osteoarthritis and the primary endpoint was the change in cartilage thickness as

measured by quantitative magnetic resonance imaging (qMRI) over 52 weeks.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://scispace.com/pdf/dimethylmethylene-blue-assay-dmmb-33pi5l447y.pdf
https://experiments.springernature.com/articles/10.1007/978-1-0716-2839-3_9
https://www.benchchem.com/product/b8070479?utm_src=pdf-body
https://www.benchchem.com/product/b8070479?utm_src=pdf-body
https://www.researchgate.net/figure/Activation-and-degradation-mechanism-of-ADAMTS5-in-vivo-In-normal-cartilage-ADAMTS5_fig2_353775174
https://pmc.ncbi.nlm.nih.gov/articles/PMC8381022/
https://www.researchgate.net/figure/Activation-and-degradation-mechanism-of-ADAMTS5-in-vivo-In-normal-cartilage-ADAMTS5_fig2_353775174
https://www.benchchem.com/product/b8070479?utm_src=pdf-body
https://ora.ox.ac.uk/objects/uuid:f68d8f97-12ee-4fe0-a6fb-ff242b767498/files/m22e0a898178a6c166c9770c54ca4ffdd
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8070479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Despite the strong scientific rationale and encouraging early data, the ROCCELLA trial did not

meet its primary endpoint.[12] There was no statistically significant difference in the rate of

cartilage loss between the Aldumastat-treated groups and the placebo group.[12]

Furthermore, no significant improvements were observed in any of the secondary endpoints,

including patient-reported outcomes of pain and function.[12]

ROCCELLA

Trial Outcome
Placebo

Aldumastat

(Low Dose)

Aldumastat

(Medium Dose)

Aldumastat

(High Dose)

Change in

Cartilage

Thickness (mm)

-0.116 -0.068 -0.097 -0.085

Data from the

ROCCELLA

Phase 2 clinical

trial.[12]

Following these results, the development of Aldumastat for the treatment of osteoarthritis was

discontinued.

Experimental Protocols
ADAMTS-5 Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide

substrate by recombinant ADAMTS-5.

Materials:

Recombinant human ADAMTS-5

Fluorogenic peptide substrate specific for ADAMTS-5

Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, NaCl, and a non-ionic detergent)

Test compound (Aldumastat) and vehicle control (DMSO)
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96-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

Add a fixed concentration of recombinant ADAMTS-5 to each well of the microplate.

Add the diluted test compound or vehicle control to the respective wells and incubate for a

pre-determined time at 37°C to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

Immediately begin monitoring the increase in fluorescence intensity over time using a plate

reader with appropriate excitation and emission wavelengths.

Calculate the initial reaction velocity for each concentration of the test compound.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a four-parameter logistic equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8070479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ADAMTS-5 Inhibition Assay Workflow
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Figure 2: Workflow for the ADAMTS-5 fluorescence-based inhibition assay.
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Cartilage Explant Glycosaminoglycan (GAG) Release
Assay
This assay assesses the ability of a compound to prevent the degradation and release of

GAGs from cartilage tissue in culture.

Materials:

Articular cartilage explants (e.g., from bovine nasal septum or human donors)

Cell culture medium (e.g., DMEM) with antibiotics

Pro-inflammatory cytokine (e.g., IL-1α or IL-1β)

Test compound (Aldumastat) and vehicle control (DMSO)

Dimethylmethylene blue (DMMB) dye solution

Chondroitin sulfate standard

96-well microplates

Spectrophotometer

Procedure:

Harvest and culture cartilage explants in serum-free medium.

Treat the explants with the pro-inflammatory cytokine in the presence of various

concentrations of the test compound or vehicle control.

Culture the explants for a specified period (e.g., 3-7 days).

Collect the culture medium at the end of the treatment period.

To measure GAG release, add the DMMB dye solution to samples of the culture medium in a

microplate.
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Immediately measure the absorbance at 525 nm using a spectrophotometer.

Quantify the amount of GAG released into the medium by comparing the absorbance values

to a standard curve generated with known concentrations of chondroitin sulfate.

Calculate the percentage of inhibition of GAG release for each concentration of the test

compound.
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GAG Release Assay Workflow
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Figure 3: Workflow for the cartilage explant GAG release assay.
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Destabilization of the Medial Meniscus (DMM) Animal
Model
This surgical model in rodents induces joint instability, leading to the development of OA-like

cartilage lesions over time.

Procedure:

Anesthetize the animal (e.g., mouse or rat).

Make a small incision to expose the knee joint capsule.

Transect the medial meniscotibial ligament to destabilize the medial meniscus.

Close the incision.

Allow the animals to recover and then administer the test compound (Aldumastat) or vehicle

control orally for a specified duration (e.g., 8 weeks).

At the end of the study, sacrifice the animals and harvest the knee joints.

Process the joints for histological analysis.

Stain sections with Safranin O-Fast Green to visualize cartilage and proteoglycan content.

Score the severity of cartilage damage using a standardized scoring system (e.g., OARSI

score).

Conclusion
The development of Aldumastat (GLPG1972) represents a scientifically rigorous and well-

executed program to develop a DMOAD targeting ADAMTS-5 for the treatment of

osteoarthritis. The compound demonstrated excellent potency and selectivity in preclinical

models, and early clinical data showed promising target engagement. However, the failure of

the Phase 2 ROCCELLA trial to demonstrate a significant effect on cartilage loss underscores

the challenges in translating preclinical efficacy to clinical benefit in a complex and

heterogeneous disease like osteoarthritis. The story of Aldumastat provides valuable lessons

for the future development of DMOADs and highlights the need for a deeper understanding of
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OA pathophysiology and the development of more predictive preclinical models and sensitive

clinical endpoints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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